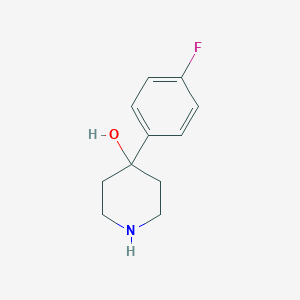

4-(4-Fluorophenyl)piperidin-4-ol

Overview

Description

The compound "4-(4-Fluorophenyl)piperidin-4-ol" is related to a class of compounds that have been synthesized and studied for various pharmacological activities, including neuroleptic, calcium-channel-blocking, and antihypertensive activities. These compounds typically feature a piperidine core substituted with a 4-fluorophenyl group and other functional groups that modulate their biological activity .

Synthesis Analysis

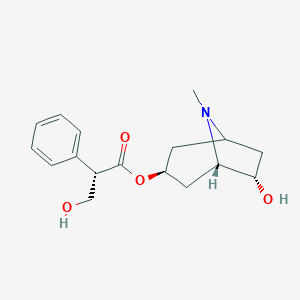

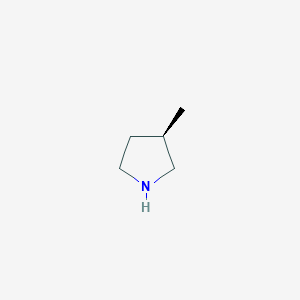

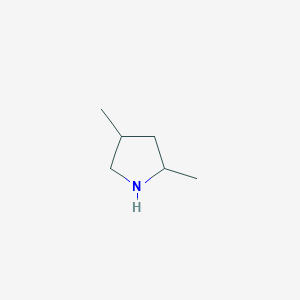

The synthesis of related compounds involves various strategies, such as the use of Grignard reactions, palladium-catalyzed reactions, and electrophilic fluorination. For instance, a series of 4-substituted piperidinyl butanones with a 4-fluorophenyl group were synthesized and tested for neuroleptic activity, with some showing comparable activity to haloperidol . Another approach involved the synthesis of 4-aryl-2-piperidinones via asymmetric 1,4-addition of arylboron reagents to pyridinones using a chiral rhodium catalyst, which is a key step in the synthesis of (-)-Paroxetine . Additionally, isotopomers of 4-(4-fluorobenzyl)piperidine were synthesized using a Grignard reaction followed by deoxygenation and ring saturation .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including X-ray diffraction, which revealed the chair conformation of the piperidine ring and the orientation of substituents. For example, a compound with two fluorophenyl groups and a butyl group on a piperidine ring showed a dihedral angle of 72.1° between the phenyl rings . Another compound with a piperidine and morpholine ring adopted a chair conformation, with the benzisoxazole ring in a planar conformation .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the fluorophenyl group and other substituents. The fluorine atom can participate in various interactions, such as hydrogen bonding and C-H...F interactions, which can affect the compound's biological activity and solid-state structure . The presence of other functional groups, such as benzylidene, can lead to the formation of intramolecular hydrogen bonds and C-H...π interactions, as seen in the crystal structure of a benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The presence of fluorine atoms can increase the lipophilicity of the molecule, which is important for crossing biological membranes. The chair conformation of the piperidine ring and the orientation of the substituents can also influence the compound's ability to interact with biological targets, such as calcium channels or dopamine receptors .

Scientific Research Applications

Structural Analysis and Synthesis

- 4-(4-Fluorophenyl)piperidin-4-ol and its derivatives have been studied for their structural characteristics. For instance, compounds with fluorophenyl groups equatorially oriented on a piperidine ring have been synthesized, displaying chair conformations and forming weak intermolecular interactions in their crystalline states, as demonstrated in a study by Anitha et al. (2020) (Anitha, 2020).

Potential Medical Applications

- Certain derivatives of this compound have been identified for their potential antimicrobial properties. Kumar et al. (2008) discovered a compound with promising in vitro and in vivo activity against Mycobacterium tuberculosis, indicating its potential as an antimycobacterial agent (Kumar, 2008).

Chemical and Molecular Interactions

- Research has also focused on the chemical interactions and molecular docking studies involving derivatives of this compound. Venkateshan et al. (2019) conducted studies on pyridine derivatives as potential inhibitors, highlighting the significance of molecular interactions and the potential for drug design (Venkateshan, 2019).

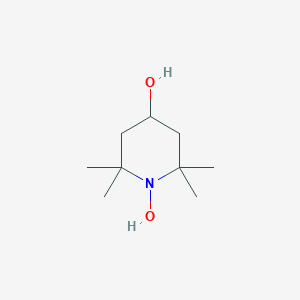

Applications in Fluorescence Probing

- The compound has been incorporated into fluorescence probes for detecting redox cycles in biological systems, as demonstrated by Wang et al. (2016) in their development of a reversible fluorescent probe for cyclic detection of ClO(-)/AA in living cells (Wang, 2016).

Relevance in Neuropharmacology

- Additionally, derivatives have been studied for their relevance in neuropharmacology. For instance, compounds with affinity for dopamine transporters and potential applications in treating conditions like cocaine addiction have been synthesized and evaluated (Prisinzano et al., 2002) (Prisinzano, 2002).

Applications in Receptor Ligand Synthesis

- The compound and its derivatives have been employed in the synthesis of receptor ligands with potential applications in brain imaging for serotonin 5-HT2A receptors (Fu et al., 2002) (Fu, 2002).

Safety and Hazards

4-(4-Fluorophenyl)piperidin-4-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Mechanism of Action

Target of Action

4-(4-Fluorophenyl)piperidin-4-ol belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group It has been evaluated for potential treatment of hiv , suggesting that it may interact with targets involved in the HIV infection process.

Mode of Action

Given its potential use in hiv treatment , it may interact with the chemokine receptor CCR5, a key player in the HIV-1 entry process

Biochemical Pathways

If it indeed interacts with the CCR5 receptor as suggested, it could affect the signaling pathways associated with this receptor, potentially inhibiting the entry of HIV-1 into cells .

Result of Action

If it interacts with the CCR5 receptor as suggested, it could potentially inhibit the entry of HIV-1 into cells, thereby preventing the progression of HIV infection .

properties

IUPAC Name |

4-(4-fluorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWRXWPNHLIZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192132 | |

| Record name | 4-(4-Fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3888-65-1 | |

| Record name | 4-(4-Fluorophenyl)-4-hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3888-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenyl)piperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3888-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorophenyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

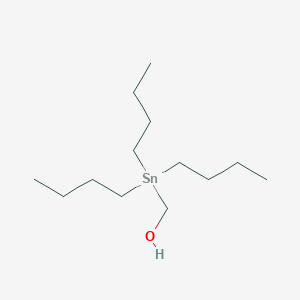

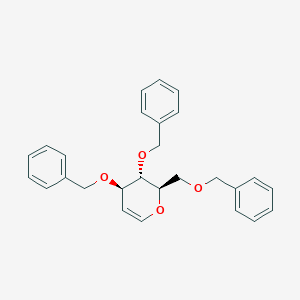

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

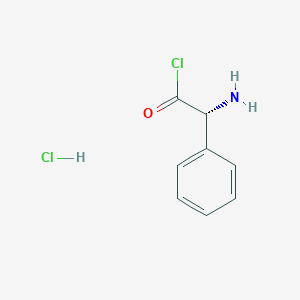

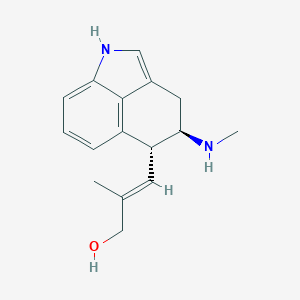

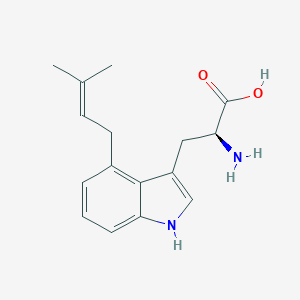

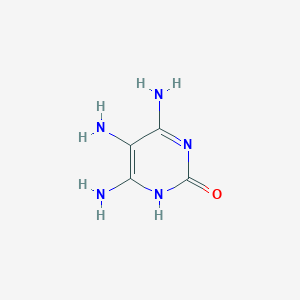

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.